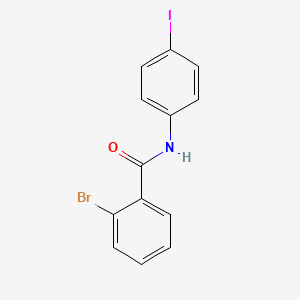

2-bromo-N-(4-iodophenyl)benzamide

Beschreibung

Overview of the Benzamide (B126) Scaffold in Organic and Medicinal Chemistry

The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide group, is a fundamental structural motif in a multitude of biologically active compounds. ontosight.aiontosight.ai This framework is prevalent in numerous FDA-approved drugs, highlighting its importance in therapeutic applications. nih.gov The amide linkage provides a stable, planar unit capable of participating in crucial hydrogen bonding interactions with biological macromolecules, a key feature for molecular recognition at enzyme active sites or receptors. nih.gov Consequently, benzamide derivatives have been shown to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. walshmedicalmedia.comresearchgate.netwalshmedicalmedia.comnih.govontosight.ai In organic synthesis, the benzamide group is a versatile functional handle, readily prepared and capable of undergoing various chemical transformations. nih.govyoutube.com

Significance of Halogenation in Aromatic Systems within Chemical Research

The introduction of halogen atoms into aromatic systems is a powerful and widely used strategy in modern chemical research, particularly in drug design. numberanalytics.comnih.gov Halogenation can profoundly influence a molecule's physicochemical properties. For instance, halogens can modulate lipophilicity, which affects cell membrane permeability and bioavailability. taylorandfrancis.com Their steric bulk and ability to form halogen bonds—a specific type of non-covalent interaction—can enhance binding affinity and selectivity for a biological target. nih.gov Furthermore, halogen atoms can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug candidate. mdpi.com In synthetic chemistry, aromatic halogens serve as key reactive sites for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions. taylorandfrancis.comwikipedia.org

Research Context of 2-bromo-N-(4-iodophenyl)benzamide within Halogenated N-Arylbenzamides

The compound this compound is a member of the dihalogenated N-arylbenzamide family. Research into such compounds is often driven by the desire to create complex molecular architectures for various applications, from materials science to pharmaceuticals. buet.ac.bd The specific arrangement of a bromine atom on the benzoyl ring and an iodine atom on the N-phenyl ring is of significant synthetic interest. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential chemical modifications. This positions this compound as a highly valuable and versatile intermediate for building sophisticated molecules with precisely controlled substitution patterns, making it an object of study for chemists exploring novel synthetic methodologies and the development of new functional compounds. buet.ac.bduni.lu

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H9BrINO |

|---|---|

Molekulargewicht |

402.02 g/mol |

IUPAC-Name |

2-bromo-N-(4-iodophenyl)benzamide |

InChI |

InChI=1S/C13H9BrINO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) |

InChI-Schlüssel |

IXOLRLLPOAWOHR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)Br |

Herkunft des Produkts |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Studiesnih.govnist.gov

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insight into molecular structure and bonding.

The FTIR spectrum of 2-bromo-N-(4-iodophenyl)benzamide is expected to be dominated by absorptions from the amide group and the aromatic rings.

N-H Stretching: A moderate to sharp absorption band is expected around 3300 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide. nist.gov

C=O Stretching (Amide I): A very strong and sharp absorption band, characteristic of the amide carbonyl group, is predicted to appear in the range of 1650–1680 cm⁻¹. This is one of the most prominent peaks in the spectrum. nist.govchemicalbook.com

N-H Bending (Amide II): A strong band around 1550 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1600–1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the two aromatic rings.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

Fingerprint Region: The region below 1000 cm⁻¹ will contain complex patterns, including the C-Br and C-I stretching vibrations, which are useful for confirming the presence of these halogens.

Predicted FTIR Data for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Medium | N-H Stretch | Amide |

| >3000 | Weak-Medium | C-H Stretch | Aromatic |

| ~1650-1680 | Very Strong | C=O Stretch (Amide I) | Amide |

| ~1550 | Strong | N-H Bend (Amide II) | Amide |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic |

| < 1000 | Medium | C-Br, C-I Stretch | Halogenated Aromatic |

FT-Raman spectroscopy provides complementary information to FTIR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl rings are expected to produce very strong and sharp signals in the Raman spectrum, which are often weak or absent in the IR spectrum.

Halogen Stretches: The C-Br and C-I bonds are highly polarizable. Consequently, their stretching vibrations are expected to give rise to strong signals at low frequencies (typically below 800 cm⁻¹), making Raman an excellent technique for their detection.

Symmetric Substituent Modes: Vibrations associated with the substituents on the aromatic rings will also be active. The symmetric nature of the para-substituted iodophenyl ring, in particular, should lead to distinct and strong Raman scattering.

Carbonyl Stretch: The C=O stretch will also be Raman active, though it is often less intense than in the corresponding IR spectrum.

The combination of FTIR and FT-Raman data provides a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and offering a detailed picture of its molecular structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation.

In organic molecules, the most common electronic transitions observed in the 200-800 nm range are n→π* and π→π*. libretexts.org For benzamide (B126) derivatives, the presence of the phenyl ring and the amide group constitutes the primary chromophore. The introduction of halogen substituents, such as bromine and iodine, can influence the electronic transitions. Halogen substitution on the benzamide structure can cause a shift in the absorption bands to longer wavelengths (a bathochromic or red shift). researchgate.net

The electronic transitions in halogenated benzamides are primarily of the π→π* type. researchgate.net The presence of the aromatic rings and the delocalized π-electron systems in this compound gives rise to characteristic absorption bands in the UV region. The electronic spectrum is a result of transitions to various electronically excited states. For instance, in related 2-bromo-benzamides, the absorption band in the 260-270 nm region is attributed to the S₀→S₂(ππ) transition. researchgate.net A contribution from an S₀→S₃(πσ) transition is also possible, though typically weaker. researchgate.net

Table 1: Representative Electronic Transitions in Halogenated Benzamides

| Transition Type | Typical Wavelength Region (nm) | Description |

| π→π | 260-270 | This strong absorption is characteristic of the delocalized π-system of the aromatic rings. |

| n→π | > 270 | A weaker transition involving the non-bonding electrons of the oxygen and nitrogen atoms in the amide group. |

This table provides a generalized overview of electronic transitions based on related benzamide structures. The exact λmax for this compound may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the structural components of a compound through the analysis of its fragmentation pattern.

For this compound, the molecular formula is C₁₃H₉BrINO. The monoisotopic mass of this compound is approximately 400.8912 Da. uni.lu In a mass spectrum, the molecular ion peak [M]⁺ would be observed at this m/z value. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a mass difference of approximately 2 Da.

The fragmentation of benzamides in a mass spectrometer often follows predictable pathways. A common fragmentation pattern for amides involves the cleavage of the amide bond. researchgate.net For this compound, key fragmentation pathways could include:

Loss of the iodoaniline moiety: Cleavage of the C-N amide bond could result in the formation of a 2-bromobenzoyl cation.

Loss of the 2-bromobenzoyl group: This would lead to the detection of an iodophenyl-containing fragment.

Decarbonylation: The loss of a carbonyl group (CO) from fragment ions is a common subsequent fragmentation step. miamioh.edu

Table 2: Predicted m/z Values for Key Ions of this compound

| Ion | Adduct | Predicted m/z |

| Molecular Ion | [M]⁺ | 400.89065 |

| Protonated Molecule | [M+H]⁺ | 401.89848 |

| Sodiated Molecule | [M+Na]⁺ | 423.88042 |

| Deprotonated Molecule | [M-H]⁻ | 399.88392 |

Data sourced from predicted values for 4-bromo-N-(2-iodophenyl)benzamide, which has the same molecular formula and weight. uni.lu The m/z values represent the mass-to-charge ratio of the respective ions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. This method provides empirical validation of the molecular formula. For a pure sample of this compound (C₁₃H₉BrINO), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight.

The molecular formula C₁₃H₉BrINO indicates that the compound is composed of carbon, hydrogen, bromine, iodine, nitrogen, and oxygen. The calculated percentages of each element serve as a benchmark against which experimentally determined values are compared. A close correlation between the theoretical and found values confirms the elemental integrity and purity of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 38.95 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 2.26 |

| Bromine | Br | 79.904 | 1 | 79.904 | 19.93 |

| Iodine | I | 126.90 | 1 | 126.90 | 31.65 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.49 |

| Oxygen | O | 15.999 | 1 | 15.999 | 3.99 |

| Total | 401.025 | 100.00 |

The theoretical percentages are calculated based on the molecular formula C₁₃H₉BrINO and the atomic weights of the constituent elements.

Crystallographic Analysis and Solid State Architecture

Single-Crystal X-ray Diffraction (XRD) for Molecular Geometry and Crystal Packing

While specific XRD data for 2-bromo-N-(4-iodophenyl)benzamide is unavailable, analysis of related structures, such as 4-bromo-N-(2-hydroxyphenyl)benzamide, provides insight into the likely molecular geometry. chemicalbook.com It is expected that the central amide linkage (-CO-NH-) would be nearly planar. The two aromatic rings, the 2-bromophenyl group and the 4-iodophenyl group, would likely be twisted out of this amide plane.

In the case of 4-bromo-N-(2-hydroxyphenyl)benzamide, the dihedral angle between the mean plane of the central amide fragment and the bromo-substituted benzene (B151609) ring is 25.42 (19)°, while the angle with the hydroxy-substituted ring is 73.97 (12)°. chemicalbook.com A similar non-coplanar arrangement of the phenyl rings would be anticipated for this compound, influenced by steric hindrance from the ortho-bromo substituent.

Investigation of Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are among the most significant interactions governing the self-assembly of benzamides in the solid state. nist.gov

In the solid state, benzamide (B126) derivatives can form intramolecular hydrogen bonds, particularly when a suitable hydrogen bond acceptor is present in an ortho position on one of the phenyl rings. uni.lu For this compound, the N-H group of the amide linkage could potentially form an intramolecular hydrogen bond with the ortho-bromine atom. However, N-H···Br hydrogen bonds are generally weak. More commonly observed in similar structures is an intramolecular N-H···O hydrogen bond where the amide proton interacts with the carbonyl oxygen of the same molecule, leading to a planar six-membered ring motif described by the graph-set notation S(6). uni.lu

The most prominent intermolecular hydrogen bonding motif in primary and secondary amides is the formation of chains or dimers. In the crystal structure of related benzamides, molecules are often linked by N-H···O=C hydrogen bonds, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. chemicalbook.comnist.gov This interaction is a robust and predictable supramolecular synthon.

These hydrogen-bonded chains can be further interconnected by weaker C-H···O or C-H···π interactions, leading to the formation of two-dimensional sheets or more complex three-dimensional networks. chemicalbook.comuni.lu

Analysis of Halogen Bonding (XB) Interactions

Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). chemicalbook.comnih.gov The strength of the halogen bond generally follows the trend I > Br > Cl > F. Given the presence of both iodine and bromine in this compound, a rich variety of halogen bonding interactions would be expected to play a crucial role in its crystal engineering.

The iodine atom in the 4-iodophenyl ring is expected to be a potent halogen bond donor. The electron-withdrawing nature of the benzamide moiety would enhance the electrophilic character of the σ-hole on the iodine atom. This iodine atom could form halogen bonds with various acceptors in the crystal lattice.

Potential halogen bond acceptors for the iodine atom include:

The carbonyl oxygen of a neighboring molecule (C-I···O=C).

The bromine atom of another molecule, acting as a halogen bond acceptor (C-I···Br-C).

The π-system of an aromatic ring of an adjacent molecule (C-I···π).

These interactions are highly directional, with the C-I···Acceptor angle typically being close to 180°. chemicalbook.com

The bromine atom on the 2-bromophenyl ring can also act as a halogen bond donor, although it is generally weaker than iodine. chemicalbook.com Similar to iodine, the bromine atom's σ-hole can interact with nucleophilic sites.

Potential halogen bond acceptors for the bromine atom include:

The carbonyl oxygen of a neighboring molecule (C-Br···O=C).

The iodine atom of another molecule (C-Br···I-C).

The π-system of an adjacent aromatic ring (C-Br···π).

In some crystal structures of bromo-substituted compounds, Br···Br interactions have also been observed. uni.lu The interplay between hydrogen and halogen bonding would ultimately define the supramolecular architecture of this compound.

Directionality and Strength of Halogen Bonds

Halogen bonds are highly directional non-covalent interactions that form between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The strength of these bonds generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Consequently, the iodine atom in this compound is a more potent halogen bond donor than the bromine atom.

The directionality of halogen bonds is a key feature, with the angle between the covalent bond to the halogen and the non-covalent interaction typically approaching 180°. nih.gov This high degree of directionality makes halogen bonds a powerful tool in crystal engineering for the rational design of supramolecular assemblies. nih.govresearchgate.net The interaction is also influenced by the nature of the halogen bond acceptor. For instance, when interacting with nitrogen-containing heteroaromatics, the halogen bond often aligns with the lone pair of electrons on the nitrogen atom. nih.gov

Halogen-Halogen Contacts in Crystal Structures

In the solid state, halogen atoms can form contacts with each other, categorized as either Type I or Type II. researchgate.net Type I interactions are symmetrical, while Type II are bent and are considered to be true halogen bonds. researchgate.net The nature of these contacts is influenced by both geometric and electronic factors. researchgate.net

Role of Non-Covalent Interactions in Crystal Engineering and Supramolecular Assembly

The rational design of crystalline materials with desired properties, a field known as crystal engineering, heavily relies on the predictable nature of non-covalent interactions. In this compound, a hierarchy of these interactions governs the formation of its supramolecular assembly.

Hierarchy of Intermolecular Interactions (Hydrogen vs. Halogen Bonds)

Both hydrogen bonds and halogen bonds are fundamental tools in supramolecular chemistry. While they share similarities, they also possess distinct characteristics. Halogen bonds tend to be more directional than hydrogen bonds. nih.gov Furthermore, halogen bonds are hydrophobic in nature, whereas hydrogen bonds are hydrophilic. researchgate.net

In molecules containing both hydrogen and halogen bond donors and acceptors, a competition between these interactions often arises. The outcome of this competition dictates the final crystal structure. researchgate.netrsc.org For instance, in a series of co-crystals formed between acridine (B1665455) and halogenated benzoic acids, the formation of either C-H···X hydrogen bonds or X···O halogen bonds was found to be dependent on the type and position of the halogen substituent. rsc.org The presence of a strong hydrogen bonding motif, like the N-H···O hydrogen bond in benzamides, can influence and coexist with halogen bonding to create complex multi-dimensional networks. nih.govnih.gov

Influence of Halogen Substituents on Crystal Packing Motifs

In a study of halogenated benzanilides, it was observed that changing the halogen from fluorine to iodine resulted in a significant variation in the dihedral angles between the two phenyl rings, indicating a substantial conformational change. researchgate.net The presence of heavier halogens like bromine and iodine often leads to the formation of robust halogen-halogen interaction motifs that direct the packing of molecules. researchgate.net These interactions can either reinforce existing hydrogen-bonded networks or lead to the formation of entirely new supramolecular synthons. nih.gov For example, in some co-crystals, an I···N(py) halogen bond was found to replace a C-O···H-N hydrogen bond, demonstrating the competitive and influential nature of halogen bonding. nih.gov

Conformational Preferences in the Solid State

The three-dimensional arrangement of a molecule in its crystalline form, or its solid-state conformation, is determined by a combination of intramolecular and intermolecular forces. For benzanilides, a key conformational descriptor is the dihedral angle between the two phenyl rings.

In related halogenated benzamide structures, a wide range of dihedral angles has been observed. For instance, in 4-bromo-N-(2-hydroxy-phenyl)benzamide, the two aromatic rings are inclined to one another by 80.7 (2)°. nih.gov In contrast, two independent molecules in the asymmetric unit of 4-bromo-N-(2-nitrophenyl)benzamide exhibit dihedral angles of 16.78 (15)° and 18.87 (14)°. nih.gov These variations highlight the significant impact of both the substitution pattern and the intermolecular interactions on the molecular conformation. The presence of specific intramolecular hydrogen bonds can also play a role in restricting conformational freedom. nih.gov Theoretical calculations on related systems have been used to further rationalize the observed conformations and intermolecular interactions. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 2-bromo-N-(4-iodophenyl)benzamide, DFT calculations provide fundamental information about its geometry, vibrational modes, and electronic properties.

Geometry Optimization and Vibrational Frequencies Prediction

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), are employed to find the minimum energy conformation. nih.gov The optimization process adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached.

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the various stretching, bending, and torsional motions within the molecule. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. For halogenated benzamides, characteristic vibrational modes are associated with the C-Br and C-I bonds, as well as the amide group. nih.gov The calculated frequencies for di-chlorine benzamide (B126), for example, show good agreement with experimental data, suggesting that similar accuracy can be expected for this compound.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Hypothetical Data based on Analogous Compounds)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | ~3300-3400 |

| C=O (Amide I) | Stretching | ~1650-1680 |

| N-H (Amide II) | Bending | ~1520-1550 |

| C-N (Amide III) | Stretching | ~1250-1300 |

| C-Br | Stretching | ~550-650 |

| C-I | Stretching | ~500-600 |

Note: This table presents hypothetical data based on typical vibrational frequencies for the specified functional groups in related molecules. Actual values would require specific DFT calculations for this compound.

Electronic Structure Analysis: HOMO-LUMO Orbitals and Energy Gap Determination

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenyl ring and the amide group, while the LUMO is likely to be distributed over the bromobenzoyl moiety. The presence of halogen atoms influences the energies of these orbitals. Studies on di-chlorine benzamide have shown that the addition of chlorine atoms decreases the energy gap. A similar trend is anticipated for this compound, suggesting it may be a reactive species.

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -2.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 3.5 |

Note: These are estimated values based on trends observed in similar halogenated benzamides.

Electrostatic Potential (MEP) Mapping and σ-Hole Characterization

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom of the amide group, making it a primary site for electrophilic interaction. The hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor.

A particularly interesting feature of halogenated aromatic compounds is the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, along the extension of the C-X bond. This positive region allows for attractive, non-covalent interactions known as halogen bonds. Both the bromine and iodine atoms in this compound are expected to possess σ-holes, with the σ-hole on the iodine atom being more positive and thus a stronger halogen bond donor. These interactions can play a significant role in the binding of the molecule to biological targets.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility. researchgate.nettandfonline.com

For this compound, MD simulations would be particularly useful for understanding the rotational freedom around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide group. These simulations can reveal the different conformations the molecule can adopt in solution and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a receptor binding site, which often requires a specific conformation. The flexibility of the molecule, as determined by MD, can influence its bioavailability and biological activity. nih.gov

Quantum-Structure Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties. nih.gov These models are valuable tools in drug discovery and materials science for predicting the activity of new compounds and for guiding the design of more potent or effective molecules. wesleyan.edunih.gov

For this compound, QSAR and SPR studies could be employed to predict its potential as an anticancer agent, an antimicrobial agent, or for other biological activities, based on data from a training set of related benzamide derivatives. nih.govwesleyan.edunih.govphyschemres.orgrsc.orgresearchgate.net The descriptors used in these models can be derived from the computational analyses described above, such as:

Electronic descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment.

Steric descriptors: Molecular volume, surface area, and specific shape indices.

Topological descriptors: Connectivity indices that describe the branching and connectivity of the molecule.

Thermodynamic descriptors: Enthalpy of formation, Gibbs free energy.

QSAR models have been successfully developed for various classes of benzamides, demonstrating the importance of factors like hydrophobicity, electronic properties, and steric features for their biological activity. nih.govmdpi.comnih.gov For instance, the presence of halogen atoms can significantly impact the lipophilicity and electronic character of the molecule, which in turn can influence its ability to cross cell membranes and interact with biological targets. The development of a specific QSAR model for di-halogenated benzamides could provide valuable predictions for the biological profile of this compound.

Correlation of Electronic and Steric Parameters with Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in correlating the electronic and steric parameters of a molecule with its biological activity. For derivatives of benzamide, QSAR models have demonstrated that electronic parameters, such as total energy, and topological parameters, like the Wiener index, are crucial in describing their antimicrobial activity. nih.gov The electronic properties of a molecule, including its dipole moment and the distribution of electron density, can significantly influence its interaction with biological targets. For instance, a higher dipole moment can be indicative of greater reactivity. inonu.edu.tr

Influence of Substituent Effects on Aromatic Ring Reactivity (Inductive vs. Resonance)

The substituents on the two aromatic rings of this compound, namely the bromine and iodine atoms, exert significant influence on the reactivity of the rings through a combination of inductive and resonance effects.

Inductive Effect: Halogens are highly electronegative atoms that withdraw electron density from the aromatic ring through the sigma (σ) bonds. libretexts.orglibretexts.org This electron-withdrawing inductive effect deactivates the ring, making it less susceptible to electrophilic attack. libretexts.orglibretexts.org The strength of the inductive effect generally follows the order of electronegativity: F > Cl > Br > I. libretexts.org

Resonance Effect: Despite their electron-withdrawing inductive effect, halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (or mesomeric effect). youtube.com This donation of electron density into the pi (π) system of the ring tends to activate the ortho and para positions. libretexts.org

Theoretical Prediction of Biological Activity Profiles

Computational tools can be employed to predict the potential biological activities of a compound before it is synthesized and tested in the lab. Software like PASS (Prediction of Activity Spectra for Substances) can analyze the structure of a molecule and predict a wide range of biological activities based on its similarity to known bioactive compounds. inonu.edu.tr For example, theoretical studies on related benzimidazole (B57391) derivatives have predicted analgesic and anti-inflammatory activities. inonu.edu.tr

By analyzing the structural fragments and physicochemical properties of this compound, it is possible to generate a theoretical profile of its likely biological targets and activities. This can help to prioritize the compound for specific biological screening assays and guide further derivatization to enhance desired activities.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the binding modes and energies that govern ligand-protein interactions.

Analysis of Binding Modes and Interaction Energies

Molecular docking simulations can reveal the specific amino acid residues within a protein's binding pocket that interact with this compound. The stability of the ligand-protein complex is quantified by the binding energy, with lower energies indicating a more stable interaction. For instance, in studies of similar benzamide derivatives, docking has been used to identify key interactions and correlate binding energies with inhibitory activity against enzymes like cyclooxygenase (COX). csfarmacie.cznih.gov By analyzing the docked pose of this compound, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to its binding affinity.

Elucidation of Halogen Bond Contributions to Protein-Ligand Binding

A particularly important non-covalent interaction for halogenated compounds like this compound is the halogen bond. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein. researchgate.net

The strength of a halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, both the bromine and, especially, the iodine atoms in this compound are capable of forming significant halogen bonds. researchgate.net Molecular docking studies can specifically identify and characterize these halogen bonds, highlighting their role in enhancing the affinity and selectivity of the ligand for its target protein. nih.govnih.gov These interactions are increasingly recognized as a key element in rational drug design. nih.gov

In silico Prediction of Pharmacokinetic Properties for Research Design

Beyond predicting biological activity, computational methods are also crucial for evaluating the pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is essential for designing compounds with favorable drug-like characteristics.

In silico tools can predict a range of ADME properties for this compound, such as:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) can be estimated. dergipark.org.tr

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration can be made.

Metabolism: Potential sites of metabolic transformation by cytochrome P450 enzymes can be identified.

Excretion: The likely routes of elimination from the body can be predicted.

Furthermore, compliance with guidelines like Lipinski's Rule of Five, which assesses the oral bioavailability of a compound, can be evaluated computationally. nanobioletters.comnih.gov These in silico ADME predictions are invaluable for guiding the design of new derivatives of this compound with improved pharmacokinetic profiles, ultimately increasing the likelihood of developing a successful drug. nih.gov

Table of Predicted ADME Properties for this compound (Illustrative)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 414.01 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (o/w) | 5.2 | Borderline with Lipinski's Rule (≤5) |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's Rule (≤10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability |

| Plasma Protein Binding | High | May have a longer duration of action |

Note: The values in this table are illustrative and would need to be calculated using specific in silico prediction software.

Structure Activity Relationship Sar and Mechanism of Action Moa Research

Design Principles for Benzamide (B126) Derivatives in Medicinal Chemistry

The design of benzamide derivatives for therapeutic purposes leverages the core amide structure as a stable and synthetically accessible starting point. The amide bond is a common feature in many pharmacologically active molecules. mdpi.com The two aromatic rings of the benzamide scaffold provide a framework that can be functionalized with various substituents to fine-tune interactions with protein targets.

Influence of Halogen Substituents on Molecular Interactions and Biological Activity

Halogen atoms are frequently incorporated into drug candidates to enhance their biological properties. In the case of 2-bromo-N-(4-iodophenyl)benzamide, the presence of bromine and iodine is expected to significantly influence its activity.

Key influences of halogen substituents include:

Lipophilicity: Halogens generally increase the lipophilicity (fat-solubility) of a molecule, which can affect its ability to cross cell membranes and access target sites.

Molecular Interactions: Larger halogens like bromine and iodine can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket. This can provide an additional anchoring point, increasing binding affinity.

Steric Effects: The size of the halogen atom (Iodine > Bromine > Chlorine > Fluorine) can be a critical factor. mdpi.com The bulk of the bromo and iodo groups on this compound would influence how the molecule fits into a target's binding site.

Electronic Effects: Halogens are electronegative and can alter the electron distribution of the aromatic rings, which can modulate the strength of other interactions, such as hydrogen bonds formed by the amide group.

Studies on other halogenated benzamides have shown that these substituents are crucial for activity. For instance, in a series of inhibitors for SARS-CoV papain-like protease, the substitution of a phenyl group with aliphatic groups of similar size resulted in inactive compounds, highlighting the specific role of the aromatic and its substituents. nih.gov The introduction of a chlorine atom into certain structures has been shown to increase potency by establishing additional van der Waals interactions with the target protein. drugdesign.org

Impact of Substituent Position on Activity and Specificity

The specific placement of substituents on the benzamide rings is critical for determining which targets the molecule will bind to and how potently.

Ortho-Substitution (2-bromo): The bromine atom at the ortho position of the benzoyl ring can induce a twist in the molecule's conformation. researchgate.net This conformational change can be crucial for fitting into a specific binding pocket and can influence selectivity. For example, in a study of N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors, a substituent at the 2-position of the phenyl ring was found to be critical for anti-proliferative activity. nih.gov

Para-Substitution (4-iodo): The iodine atom at the para position of the N-phenyl ring extends into solvent-exposed regions or specific sub-pockets of a target. Its large size and ability to form halogen bonds can significantly enhance binding affinity. In studies of benzamide inhibitors of the D4 dopamine (B1211576) receptor, polar substituents at the para-position were found to play a critical role in the structure-activity relationship. researchgate.net

The combination of an ortho-bromo group and a para-iodo group in this compound suggests a molecular shape and electronic profile designed for specific, high-affinity interactions with a target protein.

Exploration of Molecular Targets and Their Interaction with Benzamides

The benzamide scaffold is present in inhibitors of numerous enzymes and modulators of various receptors, making it a "privileged structure" in drug discovery.

Enzyme Inhibition Mechanisms (e.g., AChE, BACE1, GSK3β, NFκB, STAT3)

Benzamide derivatives have been successfully developed as inhibitors for a range of enzymes implicated in various diseases.

Acetylcholinesterase (AChE) and β-secretase (BACE1): These enzymes are key targets in Alzheimer's disease research. Numerous benzamide derivatives have been synthesized and shown to inhibit AChE and BACE1. For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a potent inhibitor of both enzymes. mdpi.com The mechanism often involves the inhibitor binding within the active site cavity of the enzyme, physically blocking the entry of the natural substrate. mdpi.com

Glycogen Synthase Kinase 3β (GSK3β): GSK3β is another enzyme linked to Alzheimer's disease and other conditions. Inhibition of GSK3β can lead to neuroprotective effects. nih.gov While many GSK3β inhibitors are ATP-competitive, binding to the same site as the enzyme's energy source, some benzamide-related structures have been explored for this target. nih.govfrontiersin.org

Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3): These are transcription factors that play crucial roles in inflammation and cancer. Their signaling pathways can be modulated by small molecule inhibitors. Certain N-2-(phenylamino) benzamide derivatives have been shown to suppress the activation of the NF-κB pathway. acs.orgnih.gov Similarly, various benzamide and sulfonamide derivatives have been designed as STAT3 inhibitors, often by preventing the dimerization of the STAT3 protein, which is necessary for its activity. nih.govresearchgate.netrsc.orgnih.govresearchgate.net Compound B12, a N-substituted sulfamoylbenzamide, was found to inhibit the phosphorylation of STAT3, a key activation step. nih.govresearchgate.net

The inhibitory activities of some representative benzamide derivatives against these enzymes are summarized below.

| Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | mdpi.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 µM | mdpi.com |

| N-substituted Sulfamoylbenzamide (B12) | STAT3 Signaling | 0.61 - 1.11 µM | nih.govresearchgate.net |

| N-2-(Phenylamino) Benzamide (1H-30) | NF-κB Pathway | Suppressed activation | acs.orgnih.gov |

Receptor Binding and Modulation of Cellular Signaling Pathways

Benzamides are well-known for their ability to bind to G protein-coupled receptors (GPCRs), among other receptor types.

Dopamine Receptors: Substituted benzamides are a classic chemotype for dopamine D2-like receptor antagonists. The specific interactions depend heavily on the substitution pattern, which can confer subtype selectivity (e.g., for D4 over D2 receptors). researchgate.net

Androgen Receptor (AR): In the context of prostate cancer, bis-benzamide derivatives have been designed to inhibit the interaction between the androgen receptor and its coactivator proteins, which is critical for tumor cell growth. nih.gov

Smoothened (SMO) Receptor: The Hedgehog signaling pathway is crucial in development and is implicated in some cancers. Benzamide derivatives have been developed as antagonists of the SMO receptor, a key component of this pathway. drugdesign.org

In these cases, the benzamide derivative typically binds to a specific pocket on the receptor, either preventing the binding of the natural ligand (antagonism) or otherwise altering the receptor's conformation to block its downstream signaling activity.

Elucidation of Mechanism of Action through Biochemical and Computational Approaches

Modern drug research relies heavily on a combination of laboratory experiments and computer modeling to understand how a compound works at the molecular level. For benzamide derivatives, these approaches have been crucial.

Biochemical Assays: Enzyme inhibition is quantified using biochemical assays that measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor, allowing for the calculation of values like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). mdpi.com Receptor binding is measured using radioligand binding assays or other techniques to determine a compound's affinity for its target.

Computational Modeling (Molecular Docking): This technique uses computer algorithms to predict the preferred binding pose of a molecule (like this compound) within the three-dimensional structure of a target protein. mdpi.com Docking studies can reveal key interactions, such as hydrogen bonds with the amide group or halogen bonds with the bromo and iodo substituents, that stabilize the ligand-protein complex. These studies help rationalize observed SAR and guide the design of more potent and selective compounds. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the interaction. After docking a compound, an MD simulation can model the movements of the protein and the ligand over time, assessing the stability of the binding pose and the flexibility of the protein-ligand complex. mdpi.com For instance, simulations have shown that some benzamide inhibitors reduce the flexibility of their target enzyme, which impedes its function and contributes to the mechanism of inhibition. mdpi.com

For this compound, these computational methods would be invaluable for generating hypotheses about its potential molecular targets and binding modes, which could then be tested experimentally.

Inhibitory Effects on Key Biological Processes

Although specific inhibitory data for this compound is not available, the broader class of halogenated benzamides has demonstrated significant inhibitory effects across various biological processes, including antimicrobial and anticancer activities.

Benzamide derivatives are known to exert their effects through various mechanisms. For instance, some act as inhibitors of enzymes crucial for pathogen survival or cancer cell proliferation. The presence of halogens can enhance these inhibitory activities. Studies on other halogenated benzamides have shown that these compounds can interfere with bacterial cell division by targeting proteins like FtsZ. nih.gov In the context of cancer, halogenated benzamides have been investigated as inhibitors of various kinases and other signaling proteins that are dysregulated in cancer cells. nih.govnih.gov

The combination of a bromo- and an iodo-substituent in this compound might confer a unique inhibitory profile. Halogen bonds, which are non-covalent interactions involving halogen atoms, can play a significant role in ligand-protein binding, potentially enhancing the inhibitory potency and selectivity of the compound. nih.gov

Correlation of Structural Features with Specific Biological Responses

The biological activity of N-phenylbenzamide derivatives is highly dependent on the nature and position of substituents on both aromatic rings.

The 2-bromo substitution on the benzoyl ring is a key feature. The position of the halogen can influence the conformation of the molecule and its ability to interact with biological targets. Research on other benzamide series has shown that the position of a halogen substituent can dramatically alter biological activity.

The 4-iodo substitution on the N-phenyl ring is another critical determinant of activity. The iodine atom is a large and polarizable halogen that can participate in strong halogen bonds. Its position at the para-position of the phenyl ring could be crucial for interaction with specific receptor pockets. In a series of imidazole-based N-phenylbenzamide derivatives, the position of substituents on the phenyl ring was found to significantly enhance anticancer activity. nih.gov

The table below summarizes findings from related N-phenylbenzamide derivatives, illustrating the impact of substitutions on biological activity. It is important to note that these are analogous compounds and the data does not directly represent the activity of this compound.

| Compound Series | Substitution Pattern | Observed Biological Activity | Reference |

| Imidazole-based N-phenylbenzamides | Varied substitution on the N-phenyl ring | Anticancer activity against A549, HeLa, and MCF-7 cell lines. | nih.gov |

| Halogenated Benzimidazoles | Dihalogenated derivatives | Enhanced antibacterial activity against Bacillus subtilis. | antibiotics-chemotherapy.ru |

| N-Phenylmaleimides | Substituents on the N-phenyl ring | Antibacterial activity influenced by electronic and steric effects. | nih.gov |

Strategies for Lead Compound Optimization based on Comprehensive SAR Studies

Based on the structure-activity relationships observed in related benzamide series, several strategies can be proposed for the optimization of this compound as a potential lead compound. The goal of lead optimization is to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.comresearchgate.netdanaher.com

Modification of the Benzoyl Ring:

Positional Isomers: Synthesizing and testing the 3-bromo and 4-bromo isomers of the benzoyl moiety would help to understand the importance of the bromine position for activity.

Halogen Substitution: Replacing the bromine with other halogens (fluorine, chlorine) could modulate the electronic properties and the ability to form halogen bonds, potentially altering the activity and selectivity profile.

Modification of the N-Phenyl Ring:

Positional Isomers of Iodine: Evaluating the 2-iodo and 3-iodo analogs would clarify the optimal position for the iodine substituent on the N-phenyl ring.

Bioisosteric Replacement: Replacing the iodine atom with other bulky, lipophilic groups could probe the nature of the binding pocket.

Scaffold Hopping and Simplification:

Core Structure Modification: While retaining the key pharmacophoric elements (the halogenated phenyl rings and the amide linker), the central benzamide scaffold could be replaced with other heterocyclic systems to explore new chemical space and potentially improve drug-like properties.

Structural Simplification: A systematic deconstruction of the molecule could identify the minimal pharmacophore required for activity, which can lead to compounds with improved synthetic accessibility and better pharmacokinetic profiles. nih.gov

The following table outlines potential optimization strategies and their rationales.

| Optimization Strategy | Rationale | Potential Outcome |

| Synthesis of positional isomers | Determine the optimal positioning of halogen substituents for target interaction. | Enhanced potency and selectivity. |

| Variation of halogen substituents | Modulate electronic properties and halogen bonding capacity. | Improved binding affinity and pharmacokinetic profile. |

| Bioisosteric replacement of iodine | Explore the steric and electronic requirements of the binding pocket. | Increased activity and reduced off-target effects. |

| Scaffold hopping | Discover novel core structures with improved drug-like properties. | Novel intellectual property and potentially improved ADMET properties. |

| Structural simplification | Identify the minimal essential pharmacophore and reduce molecular complexity. | Improved synthetic accessibility and better pharmacokinetic profile. |

Q & A

Q. Q1: What are the optimal synthetic routes for 2-bromo-N-(4-iodophenyl)benzamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via amide coupling between 2-bromobenzoic acid and 4-iodoaniline using coupling agents like EDCI/HOBt or DCC. Reaction optimization involves:

- Temperature Control: Maintaining 0–5°C during activation of the carboxylic acid to minimize side reactions.

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of aromatic substrates.

- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate, 7:3) isolates the product. Yield improvements (from ~55% to >75%) are achievable by adding catalytic DMAP or using microwave-assisted synthesis for faster coupling .

Q. Q2: How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

Methodological Answer:

- ¹H NMR: The aromatic protons adjacent to bromine (C2 position) show deshielding (δ ~8.1–8.3 ppm), while the iodine-substituted phenyl group exhibits distinct splitting due to anisotropic effects. Compare with 2-bromo-N-(4-chlorophenyl)benzamide (), where chlorine induces less pronounced deshielding.

- IR: The amide C=O stretch appears at ~1650–1680 cm⁻¹, and halogen substituents (Br, I) cause unique fingerprint absorptions below 700 cm⁻¹.

- Cross-Verification: Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 430.90) .

Structural and Crystallographic Analysis

Q. Q3: What crystallographic software (e.g., SHELX, Mercury) is recommended for resolving structural ambiguities in this compound?

Methodological Answer:

- SHELXL (SHELX Suite): Ideal for refining small-molecule structures from X-ray diffraction data. Use the

HKLF 4format for intensity integration and theL.S.command for least-squares refinement. Heavy atoms (Br, I) require anisotropic displacement parameters . - Mercury CSD: Visualize intermolecular interactions (e.g., halogen bonding between iodine and amide carbonyl groups). The "Packing Similarity" tool compares crystal packing with analogs like N-(4-chlorophenyl)benzamide derivatives ().

- Validation: Check for voids using Mercury’s void analysis module to assess crystal stability .

Q. Q4: How does iodine substitution at the para position influence the molecular conformation compared to chlorine or bromine analogs?

Methodological Answer:

- Steric Effects: Iodine’s larger atomic radius increases steric hindrance, tilting the benzamide ring out of plane (dihedral angle ~15–25° vs. ~10° for chlorine analogs).

- Electronic Effects: Iodine’s polarizability enhances halogen bonding with electron-rich moieties (e.g., carbonyl groups), stabilizing specific conformations. Compare with 2-bromo-N-(4-chlorophenyl)benzamide (), where weaker Cl···O interactions result in less conformational rigidity .

Reactivity and Mechanistic Studies

Q. Q5: What nucleophilic substitution pathways are feasible for the bromine atom in this compound, and how do reaction conditions dictate product selectivity?

Methodological Answer:

- Aromatic Substitution: Bromine at C2 undergoes SNAr reactions with strong nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃/DMF, 80°C).

- Competing Reactivity: Iodine at the phenyl group may participate in Ullmann coupling if CuI is present. To suppress this, use lower temperatures (<60°C) and protect the amide with Boc groups.

- Monitoring: Track reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc) and confirm products via ¹³C NMR (disappearance of C-Br at ~120 ppm) .

Advanced Research Applications

Q. Q6: How can computational methods (DFT, molecular docking) predict the biological activity of this compound as a kinase inhibitor?

Methodological Answer:

- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to identify electron-deficient regions (e.g., bromine and iodine sites) prone to electrophilic interactions.

- Docking Studies (AutoDock Vina): Target kinases (e.g., EGFR) by aligning the amide group with ATP-binding sites. Compare binding affinities with chlorine analogs (ΔG values typically −8.5 kcal/mol vs. −7.9 kcal/mol for Cl-substituted derivatives).

- Validation: Cross-reference with crystallographic data from similar benzamide-protein complexes (e.g., ) .

Q. Q7: What strategies mitigate data contradictions in polymorph screening for this compound?

Methodological Answer:

- Crystallization Screening: Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to identify polymorphs. Monitor via PXRD; compare with known benzamide polymorphs ().

- Thermal Analysis (DSC): Detect metastable forms (e.g., Form II) by heating rates >10°C/min. Stable Form I typically melts at ~210°C.

- Contradiction Resolution: If conflicting PXRD patterns arise, re-examine crystal packing using Mercury’s "Materials Module" to differentiate true polymorphism from solvent inclusion .

Interdisciplinary Research

Q. Q8: How does this compound serve as a precursor for radiopharmaceuticals targeting thyroid disorders?

Methodological Answer:

- Iodine-131 Labeling: Substitute stable iodine (¹²⁷I) with radioactive ¹³¹I via isotope exchange (Na¹³¹I, HCl, 70°C). Purify using HPLC (C18 column, acetonitrile/water).

- Biodistribution Studies: In murine models, track uptake in thyroid tissue via gamma counting. Compare with non-iodinated analogs to validate specificity.

- Safety: Ensure radiolytic stability by shielding during synthesis and storing at −20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.